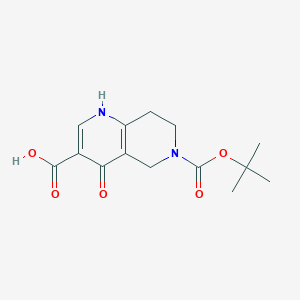

6-(tert-Butoxycarbonyl)-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid

Description

Chemical Identity and Nomenclature of the Naphthyridine Derivative

The compound’s systematic nomenclature reflects its substitution pattern and stereoelectronic features:

| Property | Value |

|---|---|

| IUPAC Name | 6-[(tert-Butoxy)carbonyl]-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid |

| Molecular Formula | C₁₄H₁₈N₂O₅ |

| Molecular Weight | 294.30 g/mol |

| CAS Registry Number | 2219376-82-4 |

| SMILES | O=C(C1=C(O)C2=C(N=C1)CCN(C(OC(C)(C)C)=O)C2)O |

| InChI Key | ZSARLQOBZZVZSB-UHFFFAOYSA-N |

The Boc group at N6 and carboxylic acid at C3 define its chemical behavior, while the hydroxyl group at C4 modulates solubility.

Historical Context and Discovery in Heterocyclic Chemistry

1,6-Naphthyridines emerged as a distinct class in the 1950s, with synthetic advancements driven by their resemblance to bioactive quinoline derivatives. The Boc-protected variant gained prominence in the 21st century as a versatile intermediate in medicinal chemistry, particularly for kinase inhibitors and antimicrobial agents. Key milestones include:

Structural Significance of the 1,6-Naphthyridine Core

The 1,6-naphthyridine system exhibits unique electronic properties due to nitrogen atoms at positions 1 and 6:

Comparative analysis of naphthyridine isomers reveals enhanced metabolic stability in 1,6-substituted derivatives.

Role of tert-Butoxycarbonyl (Boc) Protecting Group in Molecular Design

The Boc group serves dual roles in synthetic workflows:

A representative synthesis pathway involves:

Functional Group Interplay: Hydroxyl and Carboxylic Acid Moieties

The C4 hydroxyl and C3 carboxylic acid groups synergistically influence physicochemical properties:

Table 1 : Comparative electronic effects of substituents on the naphthyridine core.

| Substituent Position | Electron-Withdrawing/Directing Effect |

|---|---|

| C3 (COOH) | Strong meta-directing (-I effect) |

| C4 (OH) | Moderate para-directing (+M effect) |

| N6 (Boc) | Ortho/para-directing (+I effect) |

Properties

IUPAC Name |

6-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-14(2,3)21-13(20)16-5-4-10-9(7-16)11(17)8(6-15-10)12(18)19/h6H,4-5,7H2,1-3H3,(H,15,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNZWJZVGXEINE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)C(=CN2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry. Key areas of interest include:

Anticancer Properties

Research has indicated that naphthyridine derivatives possess significant anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells through the activation of caspases and downregulation of anti-apoptotic proteins.

Case Studies:

- Cytotoxicity : Naphthyridine derivatives have shown cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one demonstrated IC50 values ranging from 10.47 to 15.03 μg/mL against HeLa and A549 cell lines.

- In Vivo Studies : In xenograft models, these compounds have been reported to reduce tumor growth by inducing cell cycle arrest and apoptosis .

Neuroprotective Effects

The structure of this compound suggests potential neuroprotective properties. Studies on related compounds have shown that they can inhibit monoamine oxidase (MAO), which is implicated in neurodegenerative diseases such as Alzheimer's.

Mechanism of Action:

Inhibition of MAO leads to increased levels of neurotransmitters like dopamine and serotonin, which can enhance neuronal survival and function .

Case Studies:

Recent investigations into naphthyridine derivatives have identified several as potent MAO B inhibitors with low micromolar potency. For example, a derivative achieved an IC50 value of 1.35 μM, comparable to established MAO B inhibitors .

Synthesis and Research Applications

The tert-butoxycarbonyl (Boc) group is frequently utilized in organic synthesis as a protecting group for amines. This compound's synthesis often involves the addition of the Boc group to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide .

Applications in Drug Development

The compound serves as a valuable scaffold for the development of new drugs targeting various diseases:

- Anticancer Agents : Due to its ability to induce apoptosis in cancer cells.

- Neuroprotective Drugs : By acting as MAO inhibitors to potentially treat neurodegenerative diseases.

Summary Table of Applications

| Application Area | Mechanism of Action | Relevant Case Studies |

|---|---|---|

| Anticancer Activity | Induces apoptosis via caspase activation | Cytotoxicity against HeLa and A549 cell lines |

| Neuroprotection | Inhibits monoamine oxidase (MAO) | Potent MAO B inhibitors with IC50 values < 1.5 μM |

| Organic Synthesis | Protecting group for amines in peptide synthesis | Utilization in various synthetic pathways |

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition. The pathways involved can vary widely, but often include signaling cascades and metabolic processes.

Comparison with Similar Compounds

Structural Analogs of 1,6-Naphthyridine Derivatives

The following table highlights structural analogs, emphasizing differences in substituents, saturation, and functional groups:

*Similarity scores based on structural and functional overlap (0.00–1.00 scale) .

Functional and Pharmacological Comparisons

Boc-Protected Derivatives

- 6-Boc-1,6-naphthyridines: The Boc group in the target compound enhances solubility in organic solvents (e.g., DMSO, THF) compared to non-Boc analogs like 4-hydroxy-1,6-naphthyridine-3-carboxylic acid hydrochloride .

- Positional Isomers : The 3-carboxylic acid isomer (target compound) shows higher affinity for SSTR5 than the 2-carboxylic acid variant (CAS: 259809-49-9), likely due to spatial compatibility with receptor pockets .

Salt Forms and Prodrugs

- Hydrochloride salts (e.g., 4-hydroxy-1,6-naphthyridine-3-carboxylic acid hydrochloride) exhibit improved crystallinity but reduced oral bioavailability compared to free acids .

- Methyl esters (e.g., Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate, CAS: 1694535-88-0) serve as prodrugs, enhancing membrane permeability .

Biological Activity

6-(tert-Butoxycarbonyl)-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₇N₃O₄

- CAS Number : 264623-57-6

- MDL Number : MFCD04973511

- Hazard Classification : Irritant

The biological activity of 6-(tert-Butoxycarbonyl)-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid is primarily attributed to its interactions with various biological pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect fatty acid synthase (FASN) pathways similar to other carboxylic acid derivatives that target mitochondrial functions and oxidative stress responses .

- Antiviral Activity : Preliminary studies suggest potential antiviral properties. Similar compounds have been documented to exhibit inhibitory effects on HIV replication by targeting viral integrase .

- Antitumor Effects : The compound's structural similarity to known anticancer agents suggests it may possess antitumor properties through the inhibition of Class I PI3-kinase enzymes . This inhibition can disrupt signaling pathways critical for tumor growth and survival.

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological implications of similar compounds:

- Fatty Acid Synthase Inhibition : A study on related compounds demonstrated that inhibiting FASN led to decreased mitochondrial function and increased oxidative stress in cancer cells. This suggests that 6-(tert-butoxycarbonyl)-4-hydroxy derivatives may exert similar effects .

- HIV Integrase Inhibition : Research indicates that compounds with structural similarities can inhibit HIV integrase effectively. This highlights a potential therapeutic application for 6-(tert-butoxycarbonyl)-4-hydroxy derivatives in antiviral treatments .

- Anticancer Mechanisms : Investigations into PI3K inhibitors have shown promising results in reducing tumor growth in various cancer models. The potential for 6-(tert-butoxycarbonyl)-4-hydroxy derivatives to act as selective PI3K inhibitors could provide a basis for novel cancer therapies .

Q & A

Q. What are the recommended safety protocols when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing or handling powdered forms to avoid inhalation .

- First Aid: If exposed, rinse skin/eyes with water for 15 minutes. Consult a physician immediately and provide the Safety Data Sheet (SDS) for reference. No specific antidotes are reported, so symptomatic treatment is advised .

- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents or moisture, to prevent degradation of the tert-butoxycarbonyl (Boc) protecting group .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Stepwise Boc Protection: Introduce the Boc group early to stabilize the naphthyridine core. Use anhydrous conditions (e.g., DCM as solvent) with catalysts like DMAP to enhance reaction efficiency .

- Purification: Employ gradient column chromatography (silica gel, hexane/EtOAc) to separate the product from byproducts. Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) or LC-MS .

- Yield Optimization: Monitor reaction progress using TLC (UV visualization) and adjust stoichiometry of reagents (e.g., Boc anhydride) to minimize side reactions like over-substitution .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory spectroscopic data during structural elucidation of naphthyridine derivatives?

Methodological Answer:

- Multi-Technique Validation: Combine -NMR, -NMR, and HSQC to assign stereochemistry and confirm the hydroxy group’s position at C4. For ambiguous peaks, use high-resolution mass spectrometry (HRMS) to verify molecular formula .

- X-ray Crystallography: If crystalline forms are obtainable, resolve absolute configuration by comparing experimental and simulated powder X-ray diffraction (PXRD) patterns .

- Contradiction Analysis: Cross-reference data with structurally similar compounds (e.g., tert-butoxycarbonyl-protected piperidine analogs) to identify common artifacts, such as Boc group rotamers causing split NMR signals .

Q. How can computational chemistry methods be integrated into experimental design for predicting reaction intermediates in Boc-protected heterocycle synthesis?

Methodological Answer:

- Reaction Pathway Modeling: Use density functional theory (DFT) calculations (e.g., Gaussian 16) to simulate intermediates in the Boc-deprotection or cyclization steps. Focus on transition states to identify energy barriers and optimize temperature/pH conditions .

- Machine Learning (ML): Train models on existing reaction datasets (e.g., PubChem) to predict regioselectivity in naphthyridine ring formation. Prioritize solvents and catalysts that minimize side products .

- Validation Loop: Compare computational predictions with experimental LC-MS/MS data to refine models iteratively. For example, discrepancies in predicted vs. observed intermediates may indicate unaccounted solvent effects .

Q. What advanced techniques are recommended for analyzing degradation pathways of this compound under varying pH conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), and neutral aqueous solutions at 40°C. Monitor degradation via UPLC-PDA at 254 nm to detect hydrolyzed products (e.g., free naphthyridine core) .

- Mechanistic Insight: Use -NMR to track Boc group cleavage kinetics. Under acidic conditions, the Boc group hydrolyzes via a two-step mechanism, forming CO and tert-butanol, which can be quantified via gas chromatography .

- Stability Profiling: Apply Arrhenius equations to extrapolate shelf-life at 25°C from accelerated stability data (40–60°C). Correlate degradation rates with pH using Eyring plots .

Q. How should researchers design experiments to evaluate the compound’s potential as a kinase inhibitor scaffold?

Methodological Answer:

- Structural Modification: Replace the carboxylic acid group at C3 with amides or esters to enhance cell permeability. Use molecular docking (AutoDock Vina) to predict binding affinity against ATP-binding pockets of kinases like JAK2 or EGFR .

- In Vitro Assays: Test derivatives in kinase inhibition assays (e.g., ADP-Glo™) at 1–10 µM concentrations. Compare IC values with positive controls (e.g., staurosporine) .

- SAR Analysis: Correlate substituent effects (e.g., electron-withdrawing groups at C4-hydroxy) with activity using multivariate regression models. Prioritize candidates with >50% inhibition at 10 µM for further optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.